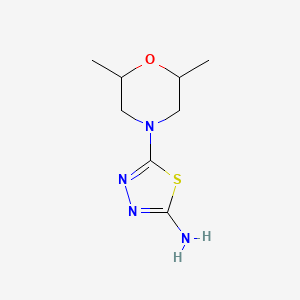
5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring is attached to a thiadiazol ring, another common feature in many pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, morpholines are known to undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and their derivatives in a sequence of coupling, cyclization, and reduction reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole derivatives, has been investigated for various biological activities. Studies have focused on the synthesis and evaluation of derivatives of 1,3,4-thiadiazole for potential therapeutic applications:
- Antiparasitic Activity : Some derivatives have been synthesized and tested for antiparasitic activity. Preliminary biological tests on mice infested with Schistosoma mansoni showed that these compounds exhibit moderate schistosomicidal activity (Soliman et al., 1984).
- Diuretic Activity : The thiadiazole nucleus, a 5-membered heterocyclic ring system, has been incorporated in compounds showing promising results as new diuretic agents. Research has indicated that certain derivatives can increase urinary excretion of both water and electrolytes in Swiss albino mice (Ergena et al., 2022).
- Antidepressant Activity : Studies have been conducted on the antidepressant profile of certain derivatives on mice. Behavioral effects and specific test results indicate that these derivatives can cross the blood-brain barrier and potentially develop antidepressant activity comparable to that of imipramine (Varvaresou et al., 1998).
- CNS Depressant Activity : Derivatives have been synthesized and evaluated for their CNS depressant activities. Some compounds exhibited better sedative-hypnotic and CNS depressant activities, showing potential in therapeutic applications for conditions related to CNS activity (Jatav et al., 2008).
- Anticonvulsant Properties : The synthesis of certain thiadiazole derivatives and their evaluation for anticonvulsant activity in a genetic model of reflex epilepsy has shown promising results. Some derivatives had anticonvulsant activity better than clinically used anticonvulsants, indicating potential for further development (Chimirri et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERZHOGPHFBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

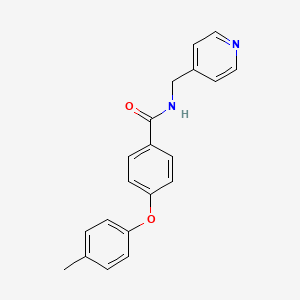

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
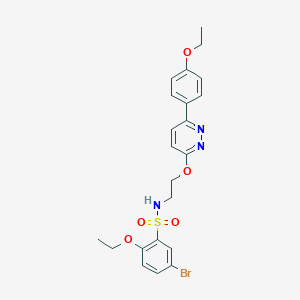

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)
![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)

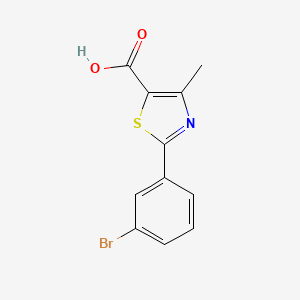
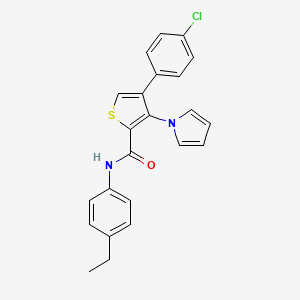
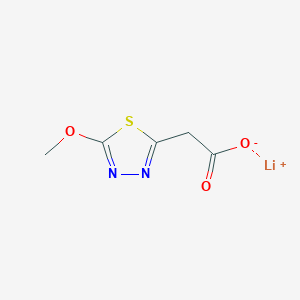
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
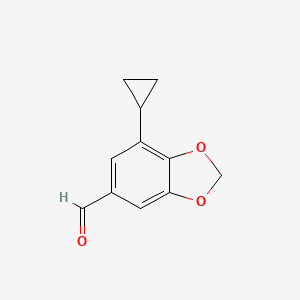
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)